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Compound of Interest

Compound Name: 2-Aminoterephthalic acid

Cat. No.: B087838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

utilization of 2-aminoterephthalic acid in the development of advanced drug delivery systems.

The focus is on the synthesis, characterization, and application of Metal-Organic Frameworks

(MOFs) using 2-aminoterephthalic acid as a key building block.

Introduction
2-Aminoterephthalic acid (H₂ATA), a bifunctional organic molecule, serves as a versatile

linker in the construction of Metal-Organic Frameworks (MOFs).[1] Its structure, featuring both

amino and carboxylic acid groups, allows for the formation of porous, crystalline materials with

high surface areas, making them ideal candidates for drug delivery applications.[1][2] The

amino group, in particular, can be further functionalized post-synthesis, enabling the fine-tuning

of the MOF's properties for specific therapeutic purposes.[2] MOFs synthesized with 2-
aminoterephthalic acid, such as the UiO-66-NH₂ and MIL-101-NH₂ series, have

demonstrated significant potential for high drug loading capacities and controlled, stimuli-

responsive drug release, particularly in response to pH changes characteristic of tumor

microenvironments.[3][4][5]
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Targeted Cancer Therapy: The pH-sensitive nature of many 2-aminoterephthalic acid-

based MOFs allows for the targeted release of anticancer drugs, such as doxorubicin and 5-

fluorouracil, in the acidic environment of tumors, minimizing systemic toxicity.[3]

Controlled Release Systems: The tunable porosity and surface chemistry of these MOFs

enable the development of systems with sustained and controlled release kinetics for a

variety of therapeutic agents.[4][6]

Biocompatible Carriers: MOFs constructed from biocompatible metals (e.g., zirconium, iron)

and organic linkers like 2-aminoterephthalic acid are being explored for their favorable

safety profiles in biomedical applications.[4][7]

Quantitative Data Summary
The following tables summarize key quantitative data for drug delivery systems based on 2-
aminoterephthalic acid-functionalized MOFs.

MOF Carrier Drug
Drug Loading
Capacity (%
w/w)

Encapsulation
Efficiency (%)

Reference

UiO-66-NH₂ Doxorubicin 5.6 Not Reported [8]

UiO-Ra-DOX-

CuS
Doxorubicin 13.5 Not Reported [3]

MIL-101(Cr) Ibuprofen ~58 (1.4 g/g) Not Reported [9]

ZIF-8 5-Fluorouracil up to 60 Not Reported [3]
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MOF Carrier Drug
Release
Conditions

Cumulative
Release (%)

Time
(hours)

Reference

UiO-Ra-DOX-

CuS
Doxorubicin pH 7.4 ~30.5 Not Specified [3]

UiO-Ra-DOX-

CuS
Doxorubicin pH 5.0 ~48.5 Not Specified [3]

ZIF-8 5-Fluorouracil pH 7.4 ~17 1 [3]

ZIF-8 5-Fluorouracil pH 5.0 >45 1 [3]

UiO-66-NH₂ Salicylic Acid
Simulated

Skin
64 6 [6]

MOF Carrier Property
Value before
Drug Loading

Value after
Doxorubicin
Loading

Reference

UiO-66-NH₂
BET Surface

Area
1052 m²/g 121 m²/g [4]

UiO-66-NH₂
Average Particle

Size
175 nm 200 nm [4]

Experimental Protocols
Protocol 1: Synthesis of UiO-66-NH₂ via Solvothermal
Method
This protocol describes the synthesis of the zirconium-based MOF, UiO-66-NH₂, a commonly

used carrier for drug delivery.

Materials:

Zirconium(IV) chloride (ZrCl₄)

2-Aminoterephthalic acid (H₂ATA)
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N,N-Dimethylformamide (DMF)

Hydrochloric acid (HCl, concentrated)

Ethanol

Teflon-lined autoclave

Centrifuge

Oven

Procedure:

In a glass vial, dissolve ZrCl₄ and 2-aminoterephthalic acid in DMF.

Add concentrated HCl to the solution.[10]

Securely cap the vial and place it within a Teflon-lined autoclave.

Heat the autoclave in an oven at 85°C for 24 hours.[2][10]

After cooling to room temperature, collect the resulting powder by centrifugation.

Wash the product twice with DMF, allowing the powder to soak for 12 hours each time.[10]

Subsequently, wash the powder three times with ethanol, again with a 12-hour soaking

period for each wash.[10]

Activate the synthesized UiO-66-NH₂ by heating at 85°C for 6 hours under vacuum, followed

by heating at 110°C for 12 hours under vacuum.[10]

Protocol 2: Microwave-Assisted Synthesis of UiO-66-
NH₂
This method offers a more rapid synthesis of UiO-66-NH₂.

Materials:
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Zirconium(IV) chloride (ZrCl₄)

2-Aminoterephthalic acid (H₂ATA)

N,N-Dimethylformamide (DMF)

Acetic acid (HAc)

Hydrochloric acid (HCl, concentrated)

Teflon autoclave for microwave synthesis

Microwave reactor

Procedure:

Dissolve ZrCl₄ in DMF in a beaker.[11]

Add acetic acid and concentrated hydrochloric acid to the solution.[11]

Add 2-aminoterephthalic acid to the mixture and stir for 30 minutes.[11]

Transfer the mixture to a Teflon autoclave designed for microwave synthesis.

Heat the mixture in a microwave reactor according to the instrument's specifications to

achieve the desired crystallization.

Follow the washing and activation steps as described in Protocol 1.

Protocol 3: Drug Loading into UiO-66-NH₂
This protocol details a general procedure for loading a model drug, such as doxorubicin, into

the synthesized MOF.

Materials:

Activated UiO-66-NH₂

Doxorubicin (DOX) or other desired drug
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Ethanol or an appropriate solvent for the drug

Magnetic stirrer

Centrifuge

UV-Vis Spectrophotometer

Procedure:

Disperse a known amount of activated UiO-66-NH₂ (e.g., 100 mg) in a solution of the drug in

a suitable solvent (e.g., 50 mg of DOX in 10 mL of ethanol).[6]

Stir the suspension vigorously at room temperature for 24 hours.[6]

Collect the drug-loaded MOF by centrifugation.

Wash the product with fresh solvent to remove any drug adsorbed on the external surface.[6]

Dry the drug-loaded MOF under vacuum.

To determine the drug loading efficiency, measure the concentration of the drug remaining in

the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance

wavelength.[6] The loading capacity can be calculated using the following formula:

Drug Loading (%) = [(Initial weight of drug - Weight of drug in supernatant) / Weight of

drug-loaded MOF] x 100

Protocol 4: In Vitro Drug Release Study
This protocol describes a common method for evaluating the release of a drug from the MOF

carrier.

Materials:

Drug-loaded UiO-66-NH₂

Phosphate-Buffered Saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.0-5.5)
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Dialysis tubing with an appropriate molecular weight cut-off

Shaker incubator maintained at 37°C

UV-Vis Spectrophotometer

Procedure:

Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a specific volume of PBS

(e.g., 20 mL) and place it inside a dialysis bag.[6]

Place the sealed dialysis bag into a larger container with a known volume of the same PBS

solution (e.g., 100 mL).[6]

Maintain the setup at 37°C in a shaker incubator.[6]

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot

(e.g., 1 mL) of the release medium from the larger container.[6]

Immediately replace the withdrawn volume with an equal volume of fresh PBS to maintain

sink conditions.[6]

Analyze the concentration of the released drug in the collected aliquots using a UV-Vis

spectrophotometer.

Calculate the cumulative percentage of drug released over time.

Protocol 5: Characterization of 2-Aminoterephthalic
Acid-Based MOFs
a) Powder X-ray Diffraction (PXRD):

Purpose: To confirm the crystalline structure and phase purity of the synthesized MOF.

General Procedure: The synthesized MOF powder is placed on a sample holder and

analyzed using a powder X-ray diffractometer. The resulting diffraction pattern is then

compared with known patterns for the target MOF (e.g., simulated patterns for UiO-66-NH₂)

to verify its successful synthesis and crystallinity.[12][13][14]
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b) Thermogravimetric Analysis (TGA):

Purpose: To assess the thermal stability of the MOF and to quantify the amount of loaded

drug.

General Procedure: A small sample of the MOF (either before or after drug loading) is heated

at a controlled rate in a TGA instrument. The weight loss at different temperatures provides

information about the removal of solvent molecules and the decomposition of the organic

linker and the loaded drug.[15][16]

c) Scanning Electron Microscopy (SEM):

Purpose: To visualize the morphology and particle size of the synthesized MOFs.

General Procedure: A small amount of the MOF powder is mounted on a sample stub and

coated with a conductive material (e.g., gold). The sample is then imaged using an SEM to

obtain high-resolution images of the particle shape and size distribution.[11]

d) Brunauer-Emmett-Teller (BET) Analysis:

Purpose: To determine the specific surface area and pore volume of the MOF, which are

critical parameters for drug loading capacity.

General Procedure: The MOF sample is degassed under vacuum to remove any adsorbed

molecules. Then, the amount of nitrogen gas adsorbed onto the surface of the material at 77

K is measured at various pressures. The BET equation is then used to calculate the specific

surface area.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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